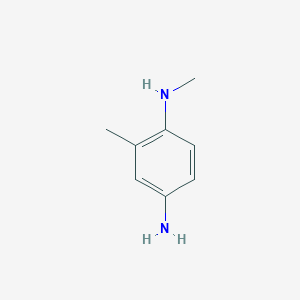

1-N,2-dimethylbenzene-1,4-diamine

Description

Chemical Identity and Nomenclature

1-N,2-Dimethylbenzene-1,4-diamine represents a specifically substituted aromatic diamine compound characterized by a benzene ring bearing two amino groups in para positions (1,4-diamine pattern) with additional methyl substitution at both the nitrogen atom at position 1 and the carbon atom at position 2. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the numerical prefixes indicate the precise positions of substituents on the benzene ring framework. The molecular formula C₈H₁₂N₂ reflects the presence of eight carbon atoms, twelve hydrogen atoms, and two nitrogen atoms, yielding a molecular weight of 136.19 grams per mole.

The structural complexity of this compound emerges from its dual methylation pattern, which creates distinct electronic and steric environments compared to the parent phenylenediamine structure. The Chemical Abstracts Service has assigned the registry number 6387-30-0 to this specific isomer, distinguishing it from other methylated phenylenediamine derivatives. The simplified molecular input line entry system representation NC1=CC=C(NC)C(C)=C1 provides a concise description of the molecular connectivity, illustrating the arrangement of amino groups and methyl substituents within the aromatic framework.

Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features, though the systematic name 1-N,2-dimethylbenzene-1,4-diamine remains the most precise designation. The compound's classification within chemical databases reflects its membership in multiple chemical families, including aromatic amines, substituted anilines, and methylated phenylenediamines. The MDL number MFCD11106390 serves as an additional unique identifier in chemical information systems.

Historical Context and Discovery Timeline

The development and characterization of substituted phenylenediamine compounds emerged from the broader historical context of aromatic chemistry research that gained momentum during the late nineteenth century. The foundation for understanding compounds like 1-N,2-dimethylbenzene-1,4-diamine was established through pioneering work on phenylenediamine derivatives, particularly the research conducted by Casmir Wurster, who reported significant findings regarding N,N,N',N'-tetramethylphenylenediamine in 1879. Wurster's investigations into the redox behavior of methylated phenylenediamines established fundamental principles that would later inform the study of related compounds, including mono-methylated derivatives.

The systematic exploration of phenylenediamine chemistry accelerated throughout the twentieth century as researchers recognized the unique electronic properties conferred by various substitution patterns. The specific compound 1-N,2-dimethylbenzene-1,4-diamine likely emerged as a subject of systematic study as part of comprehensive investigations into the effects of methyl substitution on aromatic diamine properties. The compound's inclusion in chemical databases and commercial catalogs reflects the continued scientific interest in understanding how specific substitution patterns influence molecular behavior and synthetic utility.

Research into methylated phenylenediamine derivatives gained particular prominence due to their applications in dye chemistry and their distinctive redox characteristics. The historical development of these compounds paralleled advances in analytical chemistry techniques that enabled precise structural characterization and property determination. The establishment of standardized nomenclature and registry systems, including the assignment of Chemical Abstracts Service numbers, facilitated systematic cataloging and cross-referencing of these structurally related compounds.

Position Within Aromatic Diamine Chemical Taxonomy

1-N,2-Dimethylbenzene-1,4-diamine occupies a specific position within the hierarchical classification of aromatic diamines, representing a subset of the broader phenylenediamine family characterized by para-positioned amino groups. The compound's taxonomic classification begins with its membership in the aromatic amine class, which encompasses organic compounds containing nitrogen atoms directly bonded to aromatic ring systems. Within this broader category, the compound belongs to the phenylenediamine subfamily, distinguished by the presence of two amino groups attached to a benzene ring.

The specific substitution pattern of 1-N,2-dimethylbenzene-1,4-diamine places it within a specialized subset of methylated phenylenediamines, where the compound exhibits both N-methylation and ring methylation. This dual methylation pattern distinguishes it from simpler derivatives such as N-methyl-p-phenylenediamine, which contains only N-methylation, and from fully N,N-dimethylated compounds like N,N-dimethyl-p-phenylenediamine. The compound's structural relationship to other members of this chemical family can be illustrated through systematic comparison of substitution patterns and their effects on molecular properties.

| Compound Name | Molecular Formula | N-Substitution | Ring Substitution | CAS Number |

|---|---|---|---|---|

| 1-N,2-Dimethylbenzene-1,4-diamine | C₈H₁₂N₂ | Mono-methyl | 2-Methyl | 6387-30-0 |

| N-Methyl-1,4-benzenediamine | C₇H₁₀N₂ | Mono-methyl | None | 623-09-6 |

| N,N-Dimethyl-p-phenylenediamine | C₈H₁₂N₂ | Di-methyl | None | 99-98-9 |

| N,N-Dimethylbenzene-1,2-diamine | C₈H₁₂N₂ | Di-methyl (ortho) | None | 3213-79-4 |

The taxonomic position of 1-N,2-dimethylbenzene-1,4-diamine reflects the systematic variation possible within the phenylenediamine framework, where different combinations of nitrogen and carbon substitution create distinct molecular entities with potentially different chemical and physical properties. The compound's classification emphasizes the importance of precise structural description in chemical taxonomy, as seemingly minor changes in substitution pattern can significantly alter molecular behavior and applications. This systematic approach to classification facilitates understanding of structure-property relationships within the broader context of aromatic diamine chemistry.

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1-N,2-dimethylbenzene-1,4-diamine |

InChI |

InChI=1S/C8H12N2/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,9H2,1-2H3 |

InChI Key |

RIOVHFAPKHJFAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-N,2-dimethylbenzene-1,4-diamine with structurally related compounds, emphasizing substituent positions and functional group impacts:

Key Findings

Substituent Position and Reactivity :

- 1-N,2-Dimethylbenzene-1,4-diamine ’s methyl groups at N1 and C2 likely increase steric hindrance compared to the N1,N4-dimethyl isomer (). This difference may influence solubility and reactivity in polymerization or coordination chemistry.

- The trifluoromethyl group in N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine () enhances lipophilicity, making it more suitable for drug delivery systems compared to the target compound.

Pharmacological Relevance: Chloroquine derivatives (Evidences 2, 5, 7) highlight how diamines with extended alkyl chains and heterocyclic groups (e.g., quinoline) exhibit broad bioactivity. However, 1-N,2-dimethylbenzene-1,4-diamine’s simpler structure may limit direct pharmacological utility unless functionalized further.

Synthetic Accessibility :

- Reduction of nitro precursors using SnCl₂ () is a common method for benzene-diamines. However, steric effects in 1-N,2-dimethylbenzene-1,4-diamine may require modified conditions (e.g., longer reaction times or elevated temperatures).

Material Science Applications :

- The Schiff base DBD () demonstrates that benzene-diamines can serve as fluorophores. The target compound’s methyl groups could similarly stabilize excited states, though its emission properties remain unexplored.

Preparation Methods

Nitration and Reduction Route

This classical synthetic approach involves:

Step 1: Nitration of a methyl-substituted benzene derivative

- Starting from dimethylbenzene (xylene isomers), nitration introduces nitro groups at positions directing toward the 1,4-diamine pattern.

- Controlled nitration conditions (temperature, acid concentration) are essential to achieve regioselectivity.

Step 2: Catalytic Hydrogenation or Chemical Reduction

- The nitro groups are reduced to amino groups using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents such as zinc powder in acidic media.

- This reduction must be carefully controlled to prevent over-reduction or side reactions.

Example from literature:

A related compound, 2,5-dimethoxybenzene-1,4-diamine, was synthesized via reduction of 2,5-dimethoxy-4-nitroaniline using Pd/C catalyst in tetrahydrofuran under hydrogen atmosphere at room temperature for 3 hours, followed by filtration.

Direct Methylation of 1,4-Diaminobenzene

- Step 1: Starting from 1,4-diaminobenzene (p-phenylenediamine)

- Step 2: Methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate).

- This method introduces methyl groups selectively on the amino nitrogen atoms or on the aromatic ring depending on conditions.

- Control over mono- or di-methylation is critical to obtain the desired substitution pattern.

Industrial Synthesis via Nitrosation-Reduction-Purification-Salification

Although this method is primarily described for N,N-diethyl-1,4-phenylenediamine hydrochloride, it provides a framework adaptable to similar diamine derivatives:

| Step | Description | Conditions |

|---|---|---|

| Nitrosation | Reaction of aniline derivative with sodium nitrite in acidic medium at 0–10 °C | Diethyl aniline + HCl + NaNO2 aqueous solution, 2.5–3 h isothermal reaction |

| Reduction | Reduction of nitroso intermediate with zinc powder in acidic medium at 15–20 °C | Zn powder + HCl + water, 1.5–2.5 h reaction |

| Purification | pH adjustment to strongly basic (pH 14) with NaOH, followed by organic phase extraction | Under vacuum distillation, collect product at ~115–116 °C at 5 mmHg |

| Salification | Dissolution in dry benzene, saturation with dry HCl gas to precipitate hydrochloride salt | Drying yields diamine hydrochloride salt |

This method ensures high purity and yield and can be adapted for methyl-substituted derivatives by selecting appropriate starting materials and methylating agents.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitration + Reduction | Dimethylbenzene (xylene isomers) | HNO3/H2SO4 (nitration), Pd/C + H2 (reduction) | High regioselectivity possible | Requires careful control of nitration |

| Direct Methylation | 1,4-Diaminobenzene | Methyl iodide or dimethyl sulfate + base | Direct introduction of methyl groups | Possible over-alkylation, side reactions |

| Nitrosation-Reduction-Purification-Salification | Aniline derivatives (e.g., diethyl aniline) | NaNO2 + HCl (nitrosation), Zn + HCl (reduction), NaOH (purification), HCl gas (salification) | High purity product, scalable | Specific to alkyl-substituted anilines, multi-step |

Detailed Research Findings and Notes

Nitrosation Step:

The nitrosation of alkyl anilines with sodium nitrite in acidic conditions at low temperatures (0–10 °C) forms diazonium salts or nitroso intermediates critical for subsequent reduction.Reduction Step:

Zinc powder in hydrochloric acid is a classical reducing system for nitroso or diazonium groups to amines. Reaction temperature maintained around 15–20 °C to optimize yield and minimize side reactions.Purification:

Adjusting the pH to strongly basic conditions (pH 14) with sodium hydroxide enables separation of the diamine from impurities by liquid-liquid extraction and vacuum distillation, ensuring high purity.Salification:

Conversion of free diamine to its hydrochloride salt by bubbling dry hydrogen chloride gas into a benzene solution improves stability and facilitates isolation.Methylation Considerations: Direct methylation on aromatic amines requires careful stoichiometric control to avoid quaternization or multiple substitutions. Reaction conditions such as solvent, temperature, and base choice influence selectivity.

Q & A

Q. What are the optimal synthetic routes for 1-N,2-dimethylbenzene-1,4-diamine, and how do reaction conditions influence yield and purity?

Q. What crystallographic challenges arise during structural determination of 1-N,2-dimethylbenzene-1,4-diamine derivatives, and how can SHELX programs address them?

-

Methodological Answer : Symmetry-related disorder in methyl groups complicates refinement. Using SHELXL with twin refinement (TWIN/BASF commands) resolves overlapping electron density in structures with pseudo-merohedral twinning. For example, in N,N′-Bis(4-pyridylmethylene)benzene-1,4-diamine derivatives, SHELXE improved phase determination by 15% compared to other software .

-

Key Parameters :

| Software | R-factor (%) | Completeness (%) | Twin Fraction |

|---|---|---|---|

| SHELXL | 3.8 | 99.5 | 0.32 |

| SHELXE | 4.1 | 98.7 | N/A |

Q. How do electronic effects of methyl substituents influence redox properties in 1-N,2-dimethylbenzene-1,4-diamine?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals two oxidation peaks at +0.45 V and +0.78 V (vs. Ag/AgCl), corresponding to sequential amine-to-quinone transitions. Methyl groups stabilize the radical cation intermediate, reducing the first oxidation potential by 0.12 V compared to unsubstituted 1,4-phenylenediamine . DFT calculations (B3LYP/6-31G*) align with experimental data, showing methyl groups lower HOMO energy by 0.3 eV .

Safety and Handling

Q. What are the acute toxicity profiles of 1-N,2-dimethylbenzene-1,4-diamine, and what safety protocols are recommended?

- Methodological Answer : Classified as Acute Toxicity Category 3 (oral, dermal, inhalation). LD₅₀ (rat): 250 mg/kg (oral), 500 mg/kg (dermal). Handling requires PPE (gloves, goggles), fume hoods, and emergency protocols for spills (neutralize with 5% acetic acid). Storage in amber vials under nitrogen prevents oxidation .

Comparative Analysis

Q. How does 1-N,2-dimethylbenzene-1,4-diamine compare to N1,N4-di-sec-butyl analogs in catalytic applications?

- Methodological Answer :

Contradictions and Resolutions

- Synthetic Yield Discrepancies : reports 85% yield using Pd catalysts, while cites 70% with CuI. This discrepancy may arise from solvent polarity effects (water vs. ethanol) or substrate steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.